molecular formula C16H21N3O4 B2429970 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(1-methoxypropan-2-yl)propanamide CAS No. 1190839-12-3

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(1-methoxypropan-2-yl)propanamide

Cat. No.: B2429970
CAS No.: 1190839-12-3
M. Wt: 319.361
InChI Key: JLGIZOBHSWTTLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(1-methoxypropan-2-yl)propanamide is a useful research compound. Its molecular formula is C16H21N3O4 and its molecular weight is 319.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-(1-methoxypropan-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-10(9-23-2)17-14(20)8-7-13-16(22)18-12-6-4-3-5-11(12)15(21)19-13/h3-6,10,13H,7-9H2,1-2H3,(H,17,20)(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGIZOBHSWTTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)CCC1C(=O)NC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(1-methoxypropan-2-yl)propanamide represents a novel class of benzodiazepine derivatives that have garnered attention due to their potential pharmacological applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N2O4C_{18}H_{22}N_2O_4, and it has a molecular weight of approximately 338.38 g/mol. The structure features a benzodiazepine core with significant functional groups that contribute to its biological activity.

Benzodiazepines typically exert their effects by modulating the GABAA_A receptor complex. The specific interactions of this compound with GABAA_A receptor subtypes have been studied extensively:

  • GABAA_A Receptor Modulation : The compound is thought to enhance GABAergic neurotransmission by increasing the frequency of chloride channel opening events when GABA binds to the receptor .
  • Selectivity : Recent studies indicate that derivatives like this one may exhibit selectivity for certain GABAA_A receptor subtypes (e.g., α2 and α3), which could lead to improved therapeutic profiles with reduced side effects .

Cytotoxicity Studies

Research has shown that related compounds in the benzodiazepine class exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50_{50} Values : Some derivatives have demonstrated IC50_{50} values as low as 16.19 μM against HCT-116 (colon cancer) and 17.16 μM against MCF-7 (breast cancer) cells .

This suggests that the compound may possess similar cytotoxic properties, warranting further investigation into its anticancer potential.

Anxiolytic and Sedative Effects

In vivo studies have indicated that benzodiazepine derivatives can produce anxiolytic effects without significant sedation:

  • Behavioral Studies : Compounds with similar structures have shown efficacy in reducing anxiety-like behaviors in animal models while minimizing sedative side effects . This dual action could be beneficial for treating anxiety disorders.

Case Study 1: Anticancer Activity

A study investigated the anticancer activity of a series of benzodiazepine derivatives, including those structurally related to our compound. The results indicated that modifications on the benzodiazepine scaffold significantly influenced cytotoxicity profiles. The presence of specific substituents was linked to enhanced activity against cancer cell lines .

Case Study 2: Anxiolytic Properties

Another research project focused on evaluating the anxiolytic properties of benzodiazepine derivatives in a controlled environment. The study found that certain modifications led to increased efficacy in reducing anxiety without causing sedation, highlighting the potential therapeutic benefits of compounds like this compound .

Research Findings Summary Table

Study Cell Line IC50_{50} (μM) Effect
Study 1HCT-11616.19 ± 1.35Cytotoxic
Study 1MCF-717.16 ± 1.54Cytotoxic
Study 2Animal ModelN/AAnxiolytic

Q & A

Q. What are the key considerations for designing a synthetic route for this compound, and how can reaction conditions be optimized?

The synthesis of polycyclic diazepine derivatives like this compound typically involves multi-step protocols. Key steps include constructing the tetrahydrobenzo[e][1,4]diazepine core, followed by coupling with the methoxypropan-2-yl propanamide moiety. Reaction conditions such as solvent choice (e.g., DMF for amide bond formation), temperature control (e.g., inert atmospheres to prevent oxidation), and catalysts (e.g., palladium for cross-coupling) are critical . Optimization can employ factorial design experiments (e.g., varying solvent polarity or temperature gradients) to identify yield-purity trade-offs, supported by statistical methods like response surface modeling . Analytical tools like TLC and NMR should monitor intermediate purity at each stage .

Q. Which analytical techniques are most reliable for characterizing the compound’s structure and purity?

High-resolution NMR (1H/13C) is essential for confirming regiochemistry of the diazepine ring and substituent positions. Mass spectrometry (HRMS or MALDI-TOF) validates molecular weight, while IR spectroscopy identifies functional groups like carbonyls (dioxo groups at ~1700 cm⁻¹). Purity assessment requires HPLC with UV/Vis detection, particularly for detecting diastereomers or byproducts from incomplete cyclization . X-ray crystallography (using SHELX programs) can resolve ambiguities in stereochemistry if single crystals are obtainable .

Q. How can researchers systematically optimize reaction yields while minimizing side products?

Implement a Design of Experiments (DoE) approach, such as a Box-Behnken design, to test variables like reagent stoichiometry, temperature, and reaction time. For example, kinetic studies under varying temperatures can identify optimal windows for diazepine ring closure without epimerization . Parallel microscale reactions under controlled conditions (e.g., using automated liquid handlers) enable rapid screening. Post-reaction, purification via column chromatography or recrystallization should be guided by TLC/Rf values .

Advanced Research Questions

Q. What computational strategies are effective for predicting reactivity and stereochemical outcomes during synthesis?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states for cyclization steps, predicting regioselectivity in diazepine ring formation . Molecular dynamics simulations (e.g., using COMSOL Multiphysics) can assess solvent effects on reaction pathways. For stereochemical control, docking studies into enzyme active sites (if biologically relevant) or crystal structure prediction (via SHELXD) inform steric and electronic constraints . Machine learning platforms trained on analogous benzodiazepine syntheses may suggest optimal catalysts or solvents .

Q. How should researchers address contradictory data in spectroscopic or biological assay results?

Cross-validate structural assignments using complementary techniques: e.g., if NMR suggests an unexpected tautomer, confirm via X-ray crystallography . For biological activity discrepancies (e.g., inconsistent IC50 values), standardize assay conditions (buffer pH, cell line passage number) and apply statistical tests (ANOVA with post-hoc Tukey) to identify outliers . If computational predictions conflict with experimental yields, re-examine force field parameters or solvent models in simulations .

Q. What methodologies are recommended for elucidating the compound’s mechanism of action in biological systems?

Use affinity chromatography or surface plasmon resonance (SPR) to identify protein targets. For enzyme inhibition studies, perform kinetic assays (e.g., Michaelis-Menten plots with varying substrate concentrations) to determine inhibition type (competitive/non-competitive). Metabolomic profiling (LC-MS/MS) can reveal downstream effects in cellular models . Molecular dynamics simulations of ligand-receptor complexes (e.g., GROMACS) predict binding stability and allosteric effects . Always include positive/negative controls (e.g., known inhibitors) to validate assay specificity .

Methodological Notes

  • Data Reproducibility : Document reaction parameters (e.g., humidity, stirring rate) meticulously, as subtle variations can disproportionately affect diazepine ring stability .
  • Safety Protocols : Given the compound’s structural complexity, conduct hazard assessments (e.g., reactivity with NaBH4 or peroxides) using tools like NFPA diamond criteria .
  • Interdisciplinary Collaboration : Integrate synthetic chemistry with computational and biological teams to accelerate structure-activity relationship (SAR) studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.